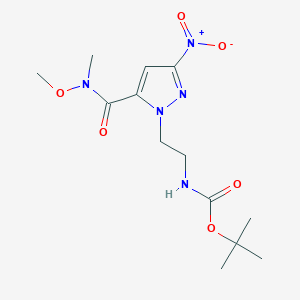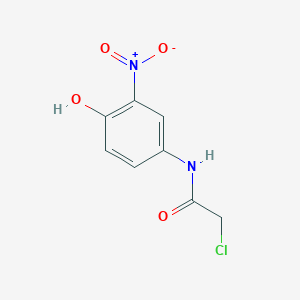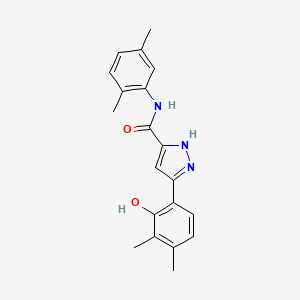
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is a chemical compound with a complex structure that includes aminooxy, ethoxy, and thiol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to use ethylene glycol derivatives and introduce the aminooxy and thiol groups through a series of chemical reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups or to produce derivatives with different properties.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can produce disulfides, while substitution reactions can lead to a variety of new compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Wirkmechanismus
The mechanism by which 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol exerts its effects involves interactions with molecular targets and pathways. The aminooxy group can form stable bonds with carbonyl compounds, making it useful in the study of enzyme mechanisms. The thiol group can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-(Aminoethoxy)ethoxy)ethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.
2-(2-(2-(Aminoethoxy)ethoxy)ethoxy)ethanamine: Contains an amine group instead of a thiol, leading to different chemical properties and applications.
Uniqueness
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C6H15NO3S |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
O-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C6H15NO3S/c7-10-4-3-8-1-2-9-5-6-11/h11H,1-7H2 |
InChI-Schlüssel |
SGKWFUPEVPRSSO-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCS)OCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[2-(6-methoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078722.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
methanone](/img/structure/B14078749.png)


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)


![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

